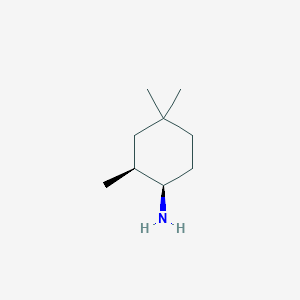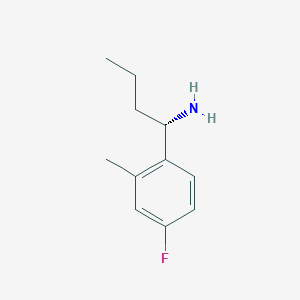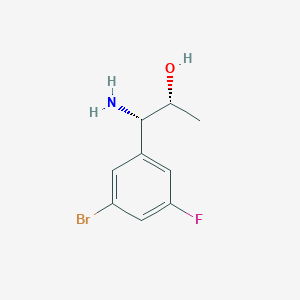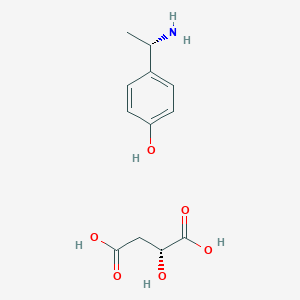
(S)-4-(1-Aminoethyl)phenol(R)-2-hydroxysuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate is a chiral compound that consists of a phenolic group and a succinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with an aminoethyl group, followed by esterification with ®-2-hydroxysuccinic acid. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: (S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The amino group can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in the succinate moiety can undergo nucleophilic substitution reactions with alkyl halides to form ethers
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinones.
Reduction: Secondary amines.
Substitution: Ethers.
Applications De Recherche Scientifique
(S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity. The aminoethyl group can interact with receptors or transporters, modulating their function. The succinate moiety may participate in metabolic pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
4-Aminoethylphenol: Similar structure but lacks the succinate moiety.
2-Hydroxysuccinic acid: Contains the succinate moiety but lacks the phenolic and aminoethyl groups.
Uniqueness: (S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate is unique due to its combination of a phenolic group, an aminoethyl group, and a succinate moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C12H17NO6 |
|---|---|
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
4-[(1S)-1-aminoethyl]phenol;(2R)-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C8H11NO.C4H6O5/c1-6(9)7-2-4-8(10)5-3-7;5-2(4(8)9)1-3(6)7/h2-6,10H,9H2,1H3;2,5H,1H2,(H,6,7)(H,8,9)/t6-;2-/m01/s1 |
Clé InChI |
DAXZTBVSSNGGTB-DUDYXQCISA-N |
SMILES isomérique |
C[C@@H](C1=CC=C(C=C1)O)N.C([C@H](C(=O)O)O)C(=O)O |
SMILES canonique |
CC(C1=CC=C(C=C1)O)N.C(C(C(=O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 1-(2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)ethyl)cyclopropane-1-carboxylate](/img/structure/B13030042.png)
![3-Phenylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13030058.png)
![4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13030072.png)
![methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13030077.png)

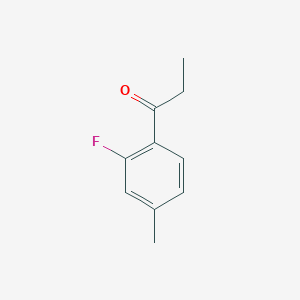
![8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13030089.png)

